Hole Mobility Enhancement in Organic Photovoltaics: DPP(CF)₂ (Furan-2-carboxylate End-Capped) vs DPP(CT)₂ (Thiophene-2-carboxylate End-Capped)
In diketopyrrolopyrrole (DPP)-based small molecules for solution-processable organic solar cells, the incorporation of furan-2-carboxylate end-groups (DPP(CF)₂) results in a hole mobility that is one order of magnitude higher than that of the analogous thiophene-2-carboxylate derivative (DPP(CT)₂) [1]. The furan-2-carboxylate moiety enables a fully coplanar molecular conformation with a dihedral angle of only 0.56°, whereas the thiophene analog exhibits greater steric distortion [1]. This structural difference leads to superior charge-transporting ability and a power conversion efficiency of 5.37% for DPP(CF)₂-based devices, along with a short-circuit current density of 11.4 mA cm⁻² [1].
| Evidence Dimension | Hole mobility (cm² V⁻¹ s⁻¹) |
|---|---|
| Target Compound Data | One order of magnitude higher (exact numerical value not reported; quantified as 10× relative difference) |
| Comparator Or Baseline | DPP(CT)₂ (thiophene-2-carboxylate analog) |
| Quantified Difference | 10× improvement (order of magnitude) |
| Conditions | Solution-processed organic solar cells; hole-only devices measured by space-charge-limited current (SCLC) method |
Why This Matters
This demonstrates that furan-2-carboxylate end-capping can enhance charge transport by an order of magnitude, a critical differentiator for high-efficiency organic photovoltaics.
- [1] L. Fu, W. Fu, P. Cheng, Z. Xie, C. Fan, M. Shi, J. Ling, J. Hou, X. Zhan, H. Chen. A diketopyrrolopyrrole molecule end-capped with a furan-2-carboxylate moiety: the planarity of molecular geometry and photovoltaic properties. J. Mater. Chem. A, 2014, 2, 6589-6597. DOI: 10.1039/C3TA13534A. View Source
